molecular formula C15H16N2O2 B1209059 2-phenoxy-N-(pyridin-2-yl)butanamide

2-phenoxy-N-(pyridin-2-yl)butanamide

Cat. No.: B1209059
M. Wt: 256.3 g/mol
InChI Key: CCLWZYQBFWCPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-N-(pyridin-2-yl)butanamide is a butanamide derivative featuring a phenoxy group at the C2 position and a pyridin-2-yl substituent on the amide nitrogen. The pyridin-2-yl group is known to enhance molecular interactions in biological systems, such as receptor binding, while the phenoxy moiety may influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-phenoxy-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C15H16N2O2/c1-2-13(19-12-8-4-3-5-9-12)15(18)17-14-10-6-7-11-16-14/h3-11,13H,2H2,1H3,(H,16,17,18)

InChI Key

CCLWZYQBFWCPOO-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=CC=N1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-2-yl)butanamide can be achieved through various methods. One common approach involves the reaction of 2-pyridylamine with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-phenoxy-N-(pyridin-2-yl)butanamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenoxy-N-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Properties Reference
2-Phenoxy-N-(propan-2-yl)butanamide C₁₃H₁₉NO₂ 221.3 2.81 Isopropyl (N-substituent) Racemic mixture; moderate logP
2-Phenoxy-N-[3-(propionylamino)phenyl]butanamide C₁₉H₂₂N₂O₃ 326.39 N/A 3-Propionylaminophenyl (N-substituent) High molecular weight; predicted density: 1.191 g/cm³
2,2-Dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)-butanamide C₁₈H₂₇N₃O₂ 317.43 N/A Morpholinomethyl-pyridine (N-substituent) Potent CB2 agonist; improved selectivity
3-Oxo-N-(pyridin-2-yl)butanamide C₉H₁₀N₂O₂ 178.19 N/A 3-Keto group (C3 position) Precursor for heterocyclic synthesis

Key Observations :

  • The morpholinomethyl-pyridine substituent in introduces polar groups that enhance receptor selectivity.
  • logP Trends : The isopropyl analog (logP 2.81, ) exhibits moderate lipophilicity, suitable for balancing membrane permeability and aqueous solubility. Pyridine-containing analogs may have variable logP depending on substituent polarity.
  • Functional Group Effects: The 3-oxo group in introduces reactivity for cyclization reactions, diverging from the phenoxy group’s role in π-π interactions or metabolic stability.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The pyridin-2-yl group may reduce solubility compared to alkyl substituents (e.g., isopropyl in ) due to aromatic stacking but improve target binding.
  • Metabolic Stability: Phenoxy groups are prone to oxidative metabolism, whereas morpholinomethyl or propionylamino groups () may introduce steric hindrance or polar motifs to slow degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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